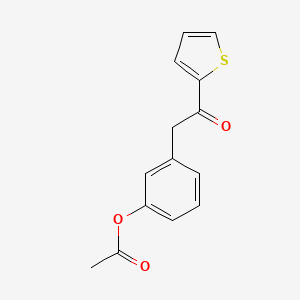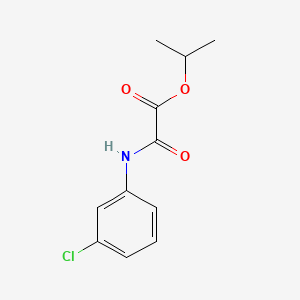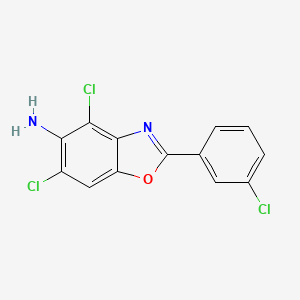
2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with ethoxyethoxy and pyrrolidinylethyl substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid derivatives with amines under appropriate conditions.
Introduction of Ethoxyethoxy Group: The ethoxyethoxy group can be introduced through etherification reactions, where an ethoxyethanol derivative reacts with the benzamide.
Attachment of Pyrrolidinylethyl Group: The pyrrolidinylethyl group can be attached via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate receptor interactions or enzyme activity.
Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic or signaling pathways.
Ion Channel Modulation: The compound may influence ion channel activity, altering cellular excitability and function.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide: Similar structure with a methoxyethoxy group instead of ethoxyethoxy.
2-(2-ethoxyethoxy)-N-(2-piperidin-1-ylethyl)benzamide: Similar structure with a piperidinylethyl group instead of pyrrolidinylethyl.
2-(2-ethoxyethoxy)-N-(2-morpholin-1-ylethyl)benzamide: Similar structure with a morpholinylethyl group instead of pyrrolidinylethyl.
Uniqueness
The uniqueness of 2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds. These properties could include differences in solubility, stability, and biological activity.
Properties
CAS No. |
93814-32-5 |
|---|---|
Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(2-ethoxyethoxy)-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C17H26N2O3/c1-2-21-13-14-22-16-8-4-3-7-15(16)17(20)18-9-12-19-10-5-6-11-19/h3-4,7-8H,2,5-6,9-14H2,1H3,(H,18,20) |
InChI Key |
NZDSUVDPKJPHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


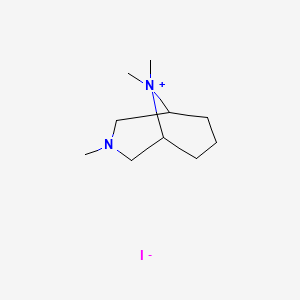
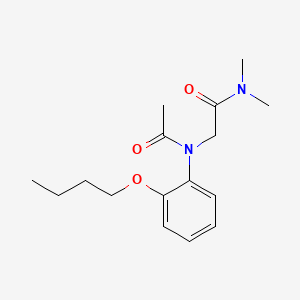
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792206.png)
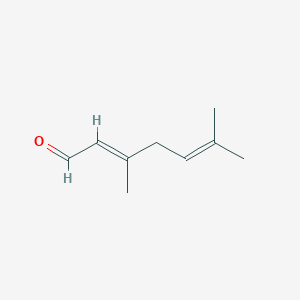


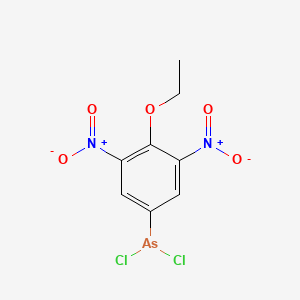
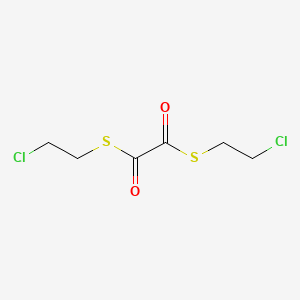
![7-Phenylsulfanylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B13792238.png)
![Trisodium 5-(acetylamino)-4-hydroxy-3-[[2-methoxy-5-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13792250.png)

